molecular formula C9H10Cl2F3NO2 B13733634 2-(3-Chloro-4-(trifluoromethoxy)phenoxy)ethanamine hydrochloride

2-(3-Chloro-4-(trifluoromethoxy)phenoxy)ethanamine hydrochloride

Cat. No.: B13733634
M. Wt: 292.08 g/mol
InChI Key: ZUZPXWKAESZHOI-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-(trifluoromethoxy)phenoxy)ethanamine hydrochloride is an organic compound that features a trifluoromethoxy group, a chloro substituent, and an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-(trifluoromethoxy)phenoxy)ethanamine hydrochloride typically involves multiple steps. One common method includes the etherification of 3,4-dichlorobenzotrifluoride with an appropriate phenol derivative under phase-transfer catalytic conditions. The reaction is carried out in a mixed solvent system of dimethyl sulfoxide and toluene, with a crown-ether catalyst to promote the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of efficient catalysts. The process may also involve steps such as crystallization and purification to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-(trifluoromethoxy)phenoxy)ethanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can produce biaryl compounds, while oxidation can yield corresponding ketones or aldehydes .

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-(trifluoromethoxy)phenoxy)ethanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro substituent can participate in hydrogen bonding and other interactions with target proteins, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chloro-4-(trifluoromethoxy)phenoxy)ethanamine hydrochloride is unique due to the combination of its trifluoromethoxy, chloro, and ethanamine groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in various fields .

Properties

Molecular Formula

C9H10Cl2F3NO2

Molecular Weight

292.08 g/mol

IUPAC Name

2-[3-chloro-4-(trifluoromethoxy)phenoxy]ethanamine;hydrochloride

InChI

InChI=1S/C9H9ClF3NO2.ClH/c10-7-5-6(15-4-3-14)1-2-8(7)16-9(11,12)13;/h1-2,5H,3-4,14H2;1H

InChI Key

ZUZPXWKAESZHOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCCN)Cl)OC(F)(F)F.Cl

Origin of Product

United States

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